

Application Notes and Protocols: BRD6989 for In Vitro IL-10 Induction

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Compound of Interest

Compound Name: BRD6989

Cat. No.: B1667516

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Abstract

Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine that plays a crucial role in immune homeostasis. Enhancing its production represents a promising therapeutic strategy for a variety of inflammatory disorders. **BRD6989** is a small molecule inhibitor of the Mediator-associated kinases CDK8 and CDK19, which act as negative regulators of IL-10 production in myeloid cells.[1][2][3] By inhibiting CDK8/19, **BRD6989** leads to an increase in Activator Protein 1 (AP-1) transcriptional activity, resulting in enhanced IL-10 secretion from activated immune cells such as dendritic cells and macrophages.[1][2][4] These application notes provide a detailed protocol for an in vitro assay to characterize the activity of **BRD6989** in inducing IL-10 production.

Introduction

The selective upregulation of IL-10 is a desirable therapeutic outcome. **BRD6989** has been identified as a valuable chemical probe for studying the role of CDK8 and CDK19 in regulating the innate immune response.[1][2] Mechanism-of-action studies have shown that **BRD6989** binds to the cyclin C–CDK8 complex with a half-maximal inhibitory concentration (IC₅₀) of approximately 200 nM.[5] This inhibition leads to reduced phosphorylation of a negative regulatory site on c-Jun, a component of the AP-1 transcription factor, thereby potentiating IL-10 transcription.[1][2] This document outlines a robust in vitro assay to quantify the dose-dependent induction of IL-10 by **BRD6989** in primary myeloid cells.

Data Presentation

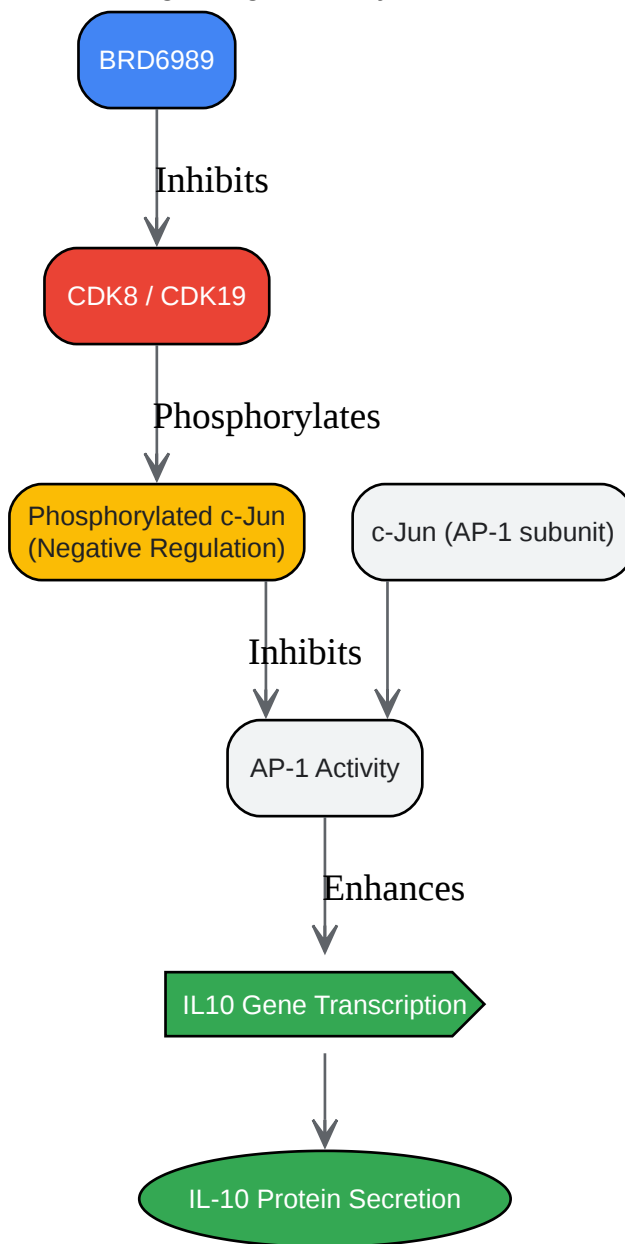
Table 1: In Vitro Activity of **BRD6989**

Parameter	Cell Type	Stimulant	Value	Reference
IL-10 Induction (EC50)	Mouse BMDCs	Zymosan A	~1 μ M	[4]
CDK8 Binding (IC50)	Kinase Assay	-	~200 nM	[5]
Effect on other cytokines	Mouse BMDCs	Zymosan A	Suppressed IL-6, no significant change in TNF α , IL-12p40, IL-1 β	[1]

Signaling Pathway

The proposed signaling pathway for **BRD6989**-mediated IL-10 induction is depicted below. **BRD6989** inhibits the Mediator-associated kinases CDK8 and CDK19. This inhibition leads to a decrease in the phosphorylation of a negative regulatory site on the c-Jun subunit of the AP-1 transcription factor. The activated AP-1 then translocates to the nucleus to enhance the transcription of the IL10 gene.

BRD6989 Signaling Pathway for IL-10 Induction

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Caption: **BRD6989** inhibits CDK8/19, leading to enhanced AP-1 activity and IL-10 production.

Experimental Protocols

Protocol 1: In Vitro IL-10 Induction in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the differentiation of mouse bone marrow cells into dendritic cells and the subsequent assay to measure IL-10 induction by **BRD6989**.

Materials:

- Bone marrow cells from C57BL/6 mice
- RPMI-1640 medium (with L-glutamine)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Recombinant mouse GM-CSF
- **BRD6989** (stock solution in DMSO)
- Zymosan A or R848 (toll-like receptor agonists)
- 96-well cell culture plates
- Mouse IL-10 ELISA kit
- Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

- BMDC Differentiation:
 1. Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
 2. Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL recombinant mouse GM-CSF.
 3. Incubate at 37°C in a 5% CO₂ incubator.
 4. On day 3, add fresh media containing GM-CSF.

5. On day 6, gently collect the non-adherent and loosely adherent cells, which are immature dendritic cells.
- IL-10 Induction Assay:
 1. Seed the differentiated BMDCs into 96-well plates at a density of 1×10^5 cells/well in 100 μ L of culture medium.
 2. Prepare serial dilutions of **BRD6989** in culture medium. The final DMSO concentration should not exceed 0.5%.
 3. Add the **BRD6989** dilutions to the cells and incubate for 48 hours.^[4]
 4. Following the pre-treatment, stimulate the cells with either Zymosan A (10 μ g/mL) or R848 (1 μ g/mL) for 18 hours to induce IL-10 production.^[4]
 5. Include appropriate controls: vehicle control (DMSO), stimulant-only control, and unstimulated control.
 - Measurement of IL-10:
 1. After the 18-hour stimulation, centrifuge the 96-well plates at 400 x g for 5 minutes.
 2. Carefully collect the cell culture supernatants for IL-10 measurement.
 3. Quantify the amount of IL-10 in the supernatants using a commercially available mouse IL-10 ELISA kit, following the manufacturer's instructions.
 - Cell Viability Assay:
 1. To assess the cytotoxicity of **BRD6989**, perform a cell viability assay on the remaining cells in the plate using a kit such as CellTiter-Glo®.

Data Analysis:

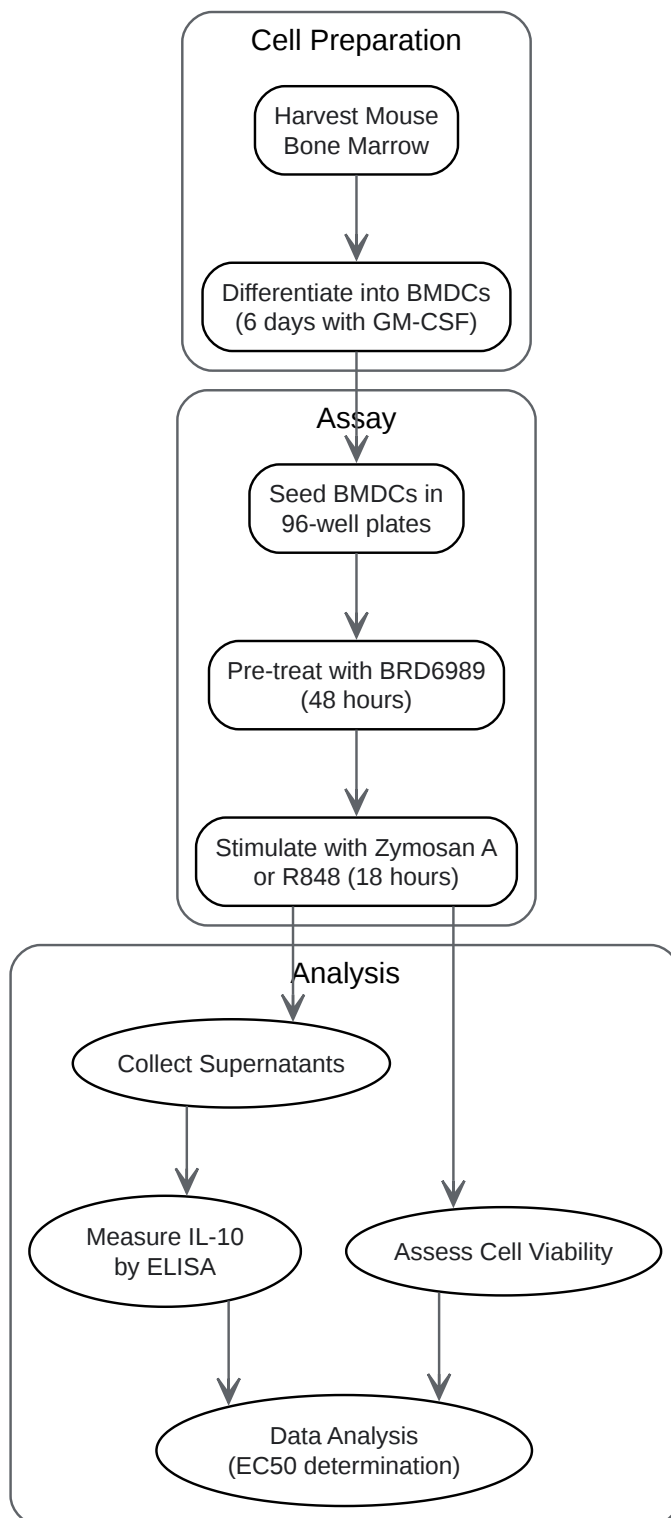
- Calculate the concentration of IL-10 in each well based on the standard curve from the ELISA.

- Normalize the IL-10 production to the cell viability data.
- Plot the dose-response curve for **BRD6989** and determine the EC50 value for IL-10 induction.

Experimental Workflow

The following diagram illustrates the experimental workflow for the in vitro IL-10 induction assay.

Experimental Workflow for BRD6989 In Vitro Assay

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Caption: Workflow for assessing **BRD6989**-mediated IL-10 induction in BMDCs.

Troubleshooting

- Low IL-10 production:
 - Ensure the TLR agonist (Zymosan A or R848) is potent and used at the correct concentration.
 - Verify the viability and differentiation status of the BMDCs.
 - Check the expiration date and storage conditions of the IL-10 ELISA kit.
- High background in ELISA:
 - Ensure thorough washing steps as per the ELISA protocol.
 - Use high-quality reagents and plates.
- Significant cell death:
 - Confirm the final concentration of DMSO is non-toxic.
 - Test a wider range of lower concentrations of **BRD6989**.

Conclusion

This application note provides a comprehensive protocol for an in vitro assay to characterize the IL-10-inducing activity of **BRD6989**. By following this detailed methodology, researchers can reliably assess the potency and efficacy of **BRD6989** and other potential CDK8/19 inhibitors in modulating the innate immune response. This assay is a valuable tool for the discovery and development of novel anti-inflammatory therapeutics.

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